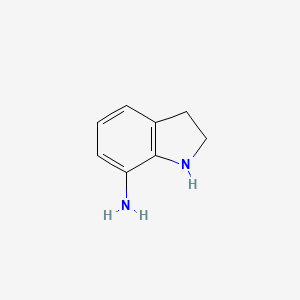

Indolin-7-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJFJABOZCGZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619492 | |

| Record name | 2,3-Dihydro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2759-12-8 | |

| Record name | 2,3-Dihydro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Indolin-7-amine from 7-Nitroindole

Executive Summary

Indolin-7-amine is a critical building block in contemporary drug discovery, serving as a key precursor for a range of therapeutic agents. This guide provides an in-depth technical overview of its synthesis from 7-nitroindole, focusing on the most robust and widely adopted method: catalytic hydrogenation. We delve into the mechanistic underpinnings of this dual reduction, providing a detailed, field-proven experimental protocol, critical safety considerations, and data-driven insights. This document is intended for researchers, chemists, and process development scientists who require a comprehensive and practical understanding of this pivotal chemical transformation.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, but its functionalized indoline counterpart offers unique advantages, including a three-dimensional structure that can enhance binding affinity and improve pharmacokinetic properties. 7-Aminoindoline, in particular, provides a reactive handle at the 7-position, enabling the synthesis of diverse compound libraries. The synthesis of this key intermediate, however, requires a carefully controlled reduction of 7-nitroindole that simultaneously saturates the indole's C2-C3 double bond and reduces the aromatic nitro group to an amine.[1]

The direct synthesis of 7-nitroindole itself is challenging due to the high reactivity of the indole ring, which often leads to undesired side reactions.[1][2] Therefore, robust methods for its subsequent conversion to the target this compound are of paramount importance. This guide focuses on catalytic hydrogenation, a clean, efficient, and scalable method to achieve this transformation in a single synthetic step.

Mechanistic Rationale: The Dual-Action of Catalytic Hydrogenation

The conversion of 7-nitroindole to this compound is a reductive process that accomplishes two distinct transformations: the reduction of an aromatic nitro group and the saturation of an endocyclic double bond. Catalytic hydrogenation is exceptionally well-suited for this task, as catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel effectively mediate both processes.[3][4]

The reaction proceeds via the following key stages on the surface of the heterogeneous catalyst:

-

Adsorption : Both hydrogen gas (H₂) and the 7-nitroindole substrate adsorb onto the active sites of the metal catalyst.

-

Hydrogen Activation : The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.

-

Stepwise Nitro Reduction : The nitro group is sequentially reduced. This is believed to proceed through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amine (-NH₂) is formed.[5] It is a highly exothermic process.

-

Olefin Saturation : Concurrently, the activated hydrogen atoms are added across the C2-C3 double bond of the indole ring in a syn-addition fashion, converting the indole core to an indoline.[4]

-

Desorption : The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Caption: Generalized pathway for the reduction of 7-nitroindole.

Preferred Experimental Protocol: Catalytic Hydrogenation with Pd/C

This protocol details the most common and reliable method for the synthesis of this compound using 10% Palladium on Carbon as the catalyst. This method is favored for its high efficiency and the relative ease of product purification.

3.1. Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 7-Nitroindole | >97% | Sigma-Aldrich | Starting material.[6] |

| Palladium on Carbon (10 wt. %) | Degussa type, 50% wet | Major suppliers | Pyrophoric when dry; handle with extreme care.[7][8] |

| Ethanol (EtOH) or Methanol (MeOH) | Anhydrous/ACS Grade | Standard vendors | Reaction solvent. Methanol can sometimes offer better solubility. |

| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas supplier | Flammable and explosive; use in a dedicated, well-ventilated area.[9] |

| Nitrogen (N₂) Gas | High Purity | Gas supplier | For inerting the reaction vessel. |

| Celite® 545 | Filtration Grade | Standard vendors | Filtration aid for removing the catalyst. |

3.2. Step-by-Step Procedure

-

Vessel Preparation : To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave), add 7-nitroindole (1.0 eq).

-

Catalyst Addition : Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol % Pd relative to the substrate). The catalyst should be handled as a wet paste to minimize the risk of ignition.[8][10]

-

Causality Note: Handling the catalyst wet with solvent prevents contact between the highly reactive, dry catalyst and atmospheric oxygen, which can cause it to spontaneously ignite.[8]

-

-

Solvent Addition : Add anhydrous ethanol or methanol to dissolve the 7-nitroindole. The typical concentration is 0.1-0.2 M.

-

Inerting the System : Seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~30 psi and then venting to atmospheric pressure. Repeat this cycle at least 3-5 times to ensure all oxygen is removed.[10][11]

-

Causality Note: Removing all oxygen is critical to prevent the formation of an explosive mixture with hydrogen and to ensure catalyst activity is not compromised.[8]

-

-

Hydrogenation : After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi).

-

Reaction Execution : Begin vigorous stirring and, if necessary, heat the reaction to a controlled temperature (often room temperature to 40 °C is sufficient). The reaction is exothermic; monitor the temperature and pressure closely.[10] Hydrogen uptake should be observed as a drop in pressure.

-

Monitoring : The reaction progress can be monitored by periodically taking aliquots (after safely depressurizing and purging with nitrogen), filtering them through a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS.[7]

-

Reaction Completion & Work-up : Once the reaction is complete (typically 4-12 hours), stop the stirring and cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (3-5 cycles).[11]

-

Catalyst Filtration : Carefully open the vessel in a well-ventilated fume hood. Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.

-

Purification : Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity but can be further purified by column chromatography on silica gel or recrystallization if necessary.

Caption: Step-by-step workflow for the catalytic hydrogenation process.

Safety, Handling, and Critical Considerations

The paramount importance of safety during catalytic hydrogenation cannot be overstated. The combination of a highly flammable gas (hydrogen) and a pyrophoric catalyst requires strict adherence to established safety protocols.

-

Hydrogen Gas : Always work in a well-ventilated fume hood or a designated high-pressure laboratory.[9] Use high-quality, pressure-rated equipment and perform leak tests with an inert gas before introducing hydrogen.[10][11]

-

Pyrophoric Catalysts : Catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use when they are saturated with hydrogen.[8] They must always be handled wet and never be allowed to dry in the open air.[8][10] Spent catalyst should be immediately quenched with water for disposal.[7]

-

Exothermic Reaction : The reduction of a nitro group is highly exothermic. For larger-scale reactions, adequate cooling must be available to prevent a runaway reaction.[10] Start the reaction at a lower temperature and allow it to warm gradually.

-

Personal Protective Equipment (PPE) : Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[9]

Alternative Methodologies

While Pd/C is the workhorse for this transformation, other catalysts and reagents can be employed, often chosen to accommodate other functional groups within the molecule.

-

Raney® Nickel : An effective and less expensive alternative to palladium.[12] It is particularly useful in substrates where dehalogenation of aryl halides is a potential side reaction with Pd/C.[3]

-

Tin(II) Chloride (SnCl₂) : A classic method for reducing aromatic nitro groups under acidic conditions.[13] This method typically does not reduce the indole double bond, so a separate reduction step would be required to obtain the indoline.

-

Sodium Borohydride (NaBH₄) with a Catalyst : NaBH₄ alone is generally not strong enough to reduce nitro groups.[14][15] However, in combination with transition metal salts like Ni(OAc)₂ or Cu(acac)₂, it can be an effective system.[16][17]

Conclusion

The synthesis of this compound from 7-nitroindole via catalytic hydrogenation is a robust, scalable, and highly efficient process. The choice of a palladium-on-carbon catalyst provides a direct, one-step route to the desired product with high yield and purity. Understanding the reaction mechanism, adhering strictly to the detailed experimental protocol, and prioritizing the critical safety measures outlined in this guide will enable researchers to successfully and safely perform this valuable transformation, unlocking access to a key intermediate for advanced drug discovery programs.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.

- Hydrogenation SOP. (n.d.). University of Pennsylvania.

- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.

- What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30). Amar Equipment Blog.

- Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. (n.d.). BenchChem.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). The Hive Methods Discourse.

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry.

- The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. (n.d.). BenchChem.

- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy.

- Raney nickel. (n.d.). Wikipedia.

- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH/Ni(OAc).4H O System in Wet CH CN. (2011). Oriental Journal of Chemistry.

- Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Technical Support Center: Synthesis of 1-Ethyl-1H-indol-7-amine. (n.d.). BenchChem.

- Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (n.d.). BenchChem.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.

- A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. (2025, August 7). ResearchGate.

- Method for producing 7-nitroindoles. (n.d.). Google Patents.

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). RWTH Publications.

- 7-Nitroindole 97 6960-42-5. (n.d.). Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Raney nickel - Wikipedia [en.wikipedia.org]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. 7-ニトロインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. weihaicm.com [weihaicm.com]

- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 11. njhjchem.com [njhjchem.com]

- 12. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 13. benchchem.com [benchchem.com]

- 14. jsynthchem.com [jsynthchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. orientjchem.org [orientjchem.org]

- 17. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of 7-Aminoindoline

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Aminoindoline For Researchers, Scientists, and Drug Development Professionals

7-Aminoindoline is a heterocyclic aromatic amine featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. Its formal IUPAC name is 1H-indol-7-amine.[1] This compound serves as a crucial building block, or scaffold, in the field of medicinal chemistry and drug discovery. The strategic placement of the amino group at the 7-position on the indoline core imparts unique electronic properties and provides a versatile handle for synthetic modification. This allows for the systematic exploration of chemical space around the core structure, a fundamental practice in the development of novel therapeutic agents. Its derivatives have been investigated as inhibitors for various biological targets, including Protein Kinase C θ (PKCθ), Factor Xa, Aurora kinase, and histone deacetylases (HDACs). This guide offers a detailed exploration of the chemical properties and reactivity of 7-aminoindoline, providing field-proven insights and actionable protocols for its application in research and development.

Core Chemical and Physical Properties

The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. 7-Aminoindoline is typically a white to off-white solid.[2] A summary of its key properties is presented below, providing essential data for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| CAS Number | 5192-04-1 | [1] |

| Melting Point | 96-100 °C | [4] |

| Appearance | White to off-white solid | [2] |

| Solubility | Sparingly soluble in water | [2][3] |

| IUPAC Name | 1H-indol-7-amine | [1] |

Spectroscopic Signature

Understanding the spectroscopic data of 7-aminoindoline is critical for reaction monitoring and product characterization. While detailed spectra are best consulted directly from databases[5], the key expected signals are:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the benzene ring, the protons on the pyrrole ring, the N-H proton of the indole, and the -NH₂ protons of the amino group. The protons of the amino group are typically broad and their chemical shift is dependent on solvent and concentration.[6][7]

-

¹³C NMR: The spectrum will display eight unique carbon signals corresponding to the carbon atoms of the bicyclic system.

-

IR Spectroscopy: Key vibrational bands will include N-H stretching frequencies for both the indole N-H and the primary amine, C-H stretching for the aromatic and pyrrole rings, and C=C stretching frequencies characteristic of the aromatic system.

Reactivity and Synthetic Transformations

The synthetic versatility of 7-aminoindoline stems from the reactivity of both the 7-amino group and the indoline ring itself. The amino group, being a potent nucleophile, is the primary site for a wide array of transformations.

N-Alkylation: Building Molecular Complexity

N-alkylation is a fundamental strategy for introducing alkyl and aryl substituents to the 7-amino position, significantly impacting the steric and electronic properties of the molecule. This modification is pivotal for modulating biological activity and pharmacokinetic profiles.

This is a straightforward and classical method proceeding via an Sₙ2 nucleophilic substitution mechanism. The amino group attacks the electrophilic alkyl halide. The choice of base and solvent is crucial to drive the reaction to completion and to minimize side reactions such as di-alkylation or undesired alkylation at the indole nitrogen (N1 position).[8]

Experimental Protocol: N-Benzylation of 7-Aminoindole [8]

-

Setup: To a solution of 7-aminoindole (1.0 eq) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (2.0 eq).

-

Stirring: Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

-

Addition of Electrophile: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Filter the solid K₂CO₃ and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 7-(benzylamino)indole.[8]

A highly versatile method, reductive amination allows for the N-alkylation of 7-aminoindoline with a broad range of aldehydes and ketones. The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is particularly effective for synthesizing secondary and tertiary amines with high chemoselectivity.[8]

Conceptual Protocol: Reductive Amination

-

Imine Formation: Dissolve 7-aminoindole (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane. A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

-

Reduction: To the solution containing the in situ formed imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C or room temperature.

-

Monitoring and Work-up: Stir the reaction until completion (monitored by TLC or LC-MS). Quench the reaction carefully with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

For the synthesis of N-aryl derivatives, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method. This powerful cross-coupling reaction forms a C-N bond between the 7-amino group and an aryl halide or triflate. It is highly valued for its broad substrate scope and excellent functional group tolerance.[8]

Experimental Protocol: N-Phenylation of 7-Aminoindole [8]

-

Setup: In an oven-dried Schlenk tube, combine 7-aminoindole (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add sodium tert-butoxide (NaOtBu) (1.4 eq). Then, add anhydrous, degassed toluene, followed by the aryl halide, such as bromobenzene (1.2 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC (typically 18-24 hours).

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the N-arylated product.[8]

Sources

- 1. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 7-Aminoindole, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. parchem.com [parchem.com]

- 5. 7-Aminoindole(5192-04-1) 1H NMR [m.chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Introduction: The Significance of Indolin-7-amine in Modern Chemistry

An In-Depth Technical Guide to the Spectroscopic Characterization of Indolin-7-amine

This compound, a structurally important derivative of the indoline scaffold, serves as a crucial building block in medicinal chemistry and materials science. Its unique combination of a saturated five-membered nitrogen-containing ring fused to an aniline moiety imparts specific electronic and conformational properties. These characteristics make it a valuable synthon for developing novel pharmaceutical agents, including kinase inhibitors and receptor modulators, as well as functional organic materials.

Accurate and unambiguous structural confirmation of this compound is paramount for its application in any synthetic workflow. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify its structure. The narrative emphasizes not just the data itself, but the underlying principles that govern the spectroscopic output, offering researchers a robust framework for analysis.

The Analytical Workflow: An Integrated Approach

The confirmation of a chemical structure is never reliant on a single technique. Instead, it is a logical, synergistic process where each method provides a unique piece of the puzzle. The following workflow illustrates how NMR, IR, and MS are integrated to provide a complete and validated characterization of this compound.

Solubility of 7-aminoindoline in organic solvents

An In-depth Technical Guide to the Solubility of 7-Aminoindoline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoindoline is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. A comprehensive understanding of its solubility characteristics in various organic solvents is fundamental for its effective use in synthesis, purification, formulation, and screening workflows. This guide provides a detailed analysis of the molecular factors governing the solubility of 7-aminoindoline, offers predictions across different solvent classes, and presents a robust experimental protocol for quantitative solubility determination.

The Molecular Basis of 7-Aminoindoline's Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. For 7-aminoindoline (C₈H₈N₂), several key features govern its behavior.[1][2] The molecule is composed of a bicyclic indoline core, which is largely nonpolar and hydrophobic, fused to a benzene ring bearing a primary amine (-NH₂) group. The indoline ring also contains a secondary amine (N-H) group.

The interplay between the nonpolar carbocyclic portions and the polar amine functional groups is the primary determinant of its solubility profile.

-

Polarity and Hydrogen Bonding : The presence of both a primary (-NH₂) and a secondary (N-H) amine makes 7-aminoindoline a polar molecule. These groups can act as hydrogen bond donors, while the nitrogen atoms, with their lone pair of electrons, act as hydrogen bond acceptors.[3][4] This capacity for hydrogen bonding is crucial for its solubility in protic solvents.

-

Basicity : Like most amines, the lone pair of electrons on the primary amino group imparts basic properties to the molecule.[3] This means 7-aminoindoline can react with acids to form protonated, water-soluble salts, a property that is highly advantageous for purification and formulation.

The following diagram illustrates the logical flow for predicting solubility based on these molecular properties.

Caption: Logical flow from molecular structure to solubility prediction.

Predicted Solubility Across Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding with the amine groups. However, the nonpolar indoline backbone limits high solubility, particularly in water.[2][5] Solubility increases in lower alcohols compared to water due to the alkyl portion of the solvent interacting more favorably with the molecule's hydrophobic regions.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | These solvents effectively solvate polar molecules through dipole-dipole interactions. DMSO and DMF are particularly effective due to their high polarity and ability to accept hydrogen bonds, making them excellent choices for dissolving a wide array of organic compounds, including heterocyclic amines.[3] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | A significant mismatch in polarity ("like dissolves like") exists. The energy required to break the intermolecular hydrogen bonds of 7-aminoindoline is not compensated by the weak van der Waals forces offered by nonpolar solvents.[6] |

| Aqueous Acid | 5% Hydrochloric Acid, 5% Acetic Acid | Very High | The basic amino group is readily protonated to form an ammonium salt (e.g., 7-aminoindolinium chloride). This ionic salt is highly polar and readily dissolves in the aqueous medium.[7][8] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[9]

Principle

A surplus of the solid compound (solute) is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured analytically.

Materials and Equipment

-

7-Aminoindoline (≥95% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation : Add an excess amount of 7-aminoindoline (e.g., 10-20 mg) to a glass vial. The amount should be visibly in excess of what is expected to dissolve.

-

Solvent Addition : Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.

-

Phase Separation : After equilibration, let the vials stand undisturbed for 1-2 hours to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sampling and Filtration : Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.

-

Dilution : Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a calibration curve prepared from known concentrations of 7-aminoindoline.

-

Calculation : Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from analysis) x (Dilution Factor)

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for solubility determination.

Safety and Handling

According to available Safety Data Sheets (SDS), 7-aminoindoline must be handled with appropriate care.

-

Hazards : It is known to cause skin and serious eye irritation.[5][10] It may also cause respiratory irritation.[11]

-

Precautions : Always handle in a well-ventilated area or fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid creating dust.[5]

Conclusion

7-Aminoindoline exhibits a solubility profile characteristic of a polar, basic organic molecule containing both hydrophobic and hydrophilic regions. It is predicted to be most soluble in polar aprotic solvents like DMSO and highly soluble in aqueous acidic solutions due to salt formation. Its solubility is expected to be moderate in polar protic solvents like lower alcohols and poor in nonpolar solvents. For drug development and process chemistry applications, where precise data is paramount, the experimental determination of solubility using a robust method like the shake-flask protocol is strongly recommended. This foundational data is critical for ensuring the efficiency and reproducibility of subsequent chemical processes.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

-

7-Aminoindole | C8H8N2 | CID 111634. PubChem, National Institutes of Health. [Link]

-

Properties of amines. Organic Chemistry II - Lumen Learning. [Link]

-

Amines and Heterocycles. (2020, March 4). University of Calgary. [Link]

-

7-Aminoindole - CAS:5192-04-1. Sunway Pharm Ltd. [Link]

-

Physical Properties of Amines. BYJU'S. [Link]

-

Amines and Heterocycles. (2018, November 16). University of Calgary. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Sydney. [Link]

Sources

- 1. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. fishersci.com [fishersci.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Foreword: The Quantum Lens in Modern Drug Discovery

An In-Depth Technical Guide to Quantum Chemical Calculations for Indole Scaffolds: The Case of 7-Aminoindole

In the intricate dance of drug discovery, understanding a molecule's intrinsic electronic and structural properties is paramount. The indoline and indole scaffolds are cornerstones in medicinal chemistry, forming the backbone of numerous therapeutic agents, from anticancer to anti-inflammatory drugs.[1][2][3][4] Their unique structure, featuring a benzene ring fused to a nitrogen-containing ring, allows for critical interactions with biological targets.[3] This guide delves into the application of quantum chemical (QC) calculations to elucidate the properties of these vital scaffolds, using 7-aminoindole (1H-indol-7-amine) as a practical exemplar. While structurally similar to indolin-7-amine, 7-aminoindole provides a well-documented foundation for demonstrating computational techniques that are directly transferable.

Quantum chemistry serves as a powerful computational microscope, allowing us to predict molecular behavior before a single compound is synthesized.[5][6] By solving approximations of the Schrödinger equation, we can determine a molecule's stable 3D structure, its electronic landscape, and its reactivity—all of which are critical determinants of its pharmacological activity. This guide is structured not as a rigid protocol, but as a logical journey from theoretical underpinnings to practical application, designed for researchers, scientists, and drug development professionals seeking to leverage QC methods in their work.

Theoretical Foundations: Why We Choose Our Computational Tools

The validity of any computational study rests on the appropriateness of its theoretical framework. For a molecule like 7-aminoindole, our goal is to achieve a balance between accuracy and computational feasibility.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) is our method of choice. Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density rather than its complex wavefunction. This approach provides an excellent compromise between speed and accuracy for medium-sized organic molecules.[7] The B3LYP hybrid functional is a widely used and well-validated functional for such systems, blending theoretical exactness with empirical corrections to deliver reliable results.[8][9]

Basis Sets: The Language of Electrons

A basis set is a collection of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility and accuracy with which the electron distribution can be described.

-

Pople-style Basis Sets: Sets like 6-31G are computationally efficient. The "6-31" describes how the core and valence atomic orbitals are represented.

-

Polarization Functions (d, p): Adding a (d) or * to the basis set (e.g., 6-31G(d) ) adds d-orbitals to heavy atoms and p-orbitals to hydrogens. This is crucial for accurately describing bonding in non-spherical environments, which is essential for nearly all molecules.

-

Diffuse Functions (+): Adding a + (e.g., 6-31+G(d) ) provides functions that allow electrons to be further from the nucleus. This is important for describing anions, lone pairs, and non-covalent interactions like hydrogen bonds.[10][11]

For 7-aminoindole, a basis set like B3LYP/6-31G(d) provides a robust starting point for geometry optimization, while a larger set like 6-311++G(d,p) could be used for more accurate final energy calculations.[12]

Key Molecular Properties and Their Pharmacological Relevance

Our calculations are not merely academic; they are designed to extract properties that correlate with a molecule's potential as a drug.

-

Optimized Molecular Geometry: The first and most critical step is to find the molecule's lowest-energy 3D conformation. This structure is the most probable state of the molecule and governs how it will fit into a receptor's binding pocket.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[13]

-

HOMO Energy (EHOMO): Represents the ability to donate an electron. A higher EHOMO suggests a better electron donor.[14]

-

LUMO Energy (ELUMO): Represents the ability to accept an electron. A lower ELUMO suggests a better electron acceptor.[14]

-

HOMO-LUMO Gap (ΔE): The energy difference (ΔE = ELUMO - EHOMO) is an indicator of kinetic stability. A small gap implies higher reactivity, while a large gap suggests higher stability.[14][15]

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution around a molecule.[16] It allows us to visualize electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This is invaluable for predicting how a drug will interact with its biological target through non-covalent forces like hydrogen bonds and electrostatic interactions, which are the essence of molecular recognition.[17][18][19]

The Computational Workflow: A Practical Guide

This section provides a step-by-step protocol for performing a comprehensive quantum chemical analysis of 7-aminoindole using the Gaussian software suite, a standard in the field.[20][21]

Part A: Molecular Structure Preparation

-

Obtain Structure: Download the 3D structure of 7-aminoindole (CID: 111634) from a database like PubChem.[22]

-

Visualize and Clean: Open the structure in a molecular viewer like Avogadro.[23][24] Ensure all bond orders and hydrogens are correct. This initial structure is the input for our calculations.

Part B: The Quantum Chemical Calculation Protocol

Step 1: Geometry Optimization and Frequency Analysis

This is the most critical computational step. We ask Gaussian to find the lowest energy conformation of the molecule and then verify it is a true minimum.

Sample Gaussian Input File (7-aminoindole_opt_freq.com):

-

Causality: We run Opt and Freq together. The Opt keyword tells Gaussian to perform the geometry optimization.[24] The Freq keyword calculates vibrational frequencies at the end of the optimized geometry. This is a self-validating step: if the calculation is successful and results in zero imaginary frequencies, we have found a true energy minimum.[21]

Step 2: Analysis of Electronic Properties

Using the validated geometry from Step 1, we perform a "single-point" energy calculation to derive the electronic properties without re-optimizing.

Sample Gaussian Input File (7-aminoindole_props.com):

-

Causality: We use Geom=Check and Guess=Read to tell Gaussian to use the geometry and wavefunction from the previous calculation's checkpoint file (.chk). Pop=Full requests the full output of the population analysis, which includes the molecular orbital energies needed for HOMO/LUMO analysis. To generate the MEP, one would typically add output=wfx and then use a post-processing program, or use the Cube keyword in Gaussian to generate the potential data directly.

Data Interpretation and Application

After the calculations are complete, the output files contain a wealth of information. The key is to extract and interpret the pharmacologically relevant data.

Quantitative Data Summary

The electronic properties derived from the output of the single-point calculation can be summarized for clarity.

| Property | Symbol | Formula | Calculated Value (a.u.) | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | -0.195 | -5.31 |

| LUMO Energy | ELUMO | - | -0.015 | -0.41 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 0.180 | 4.90 |

| Ionization Potential (approx.) | IP | -EHOMO | 0.195 | 5.31 |

| Electron Affinity (approx.) | EA | -ELUMO | 0.015 | 0.41 |

| Chemical Hardness (approx.) | η | (IP - EA) / 2 | 0.090 | 2.45 |

| Electronegativity (approx.) | χ | (IP + EA) / 2 | 0.105 | 2.86 |

(Note: These are representative values calculated at the B3LYP/6-31G(d) level of theory. Actual values will vary slightly with the basis set and functional used.)

Interpretation: The HOMO energy of -5.31 eV falls within the ideal range for drug molecules, suggesting it can effectively participate in electron-donating interactions.[15] The relatively large energy gap of 4.90 eV indicates good molecular stability.[25]

Visualization of Key Properties

Frontier Molecular Orbitals (HOMO/LUMO):

Visualizing the orbitals shows where the molecule is most likely to donate or accept electrons. For 7-aminoindole, the HOMO is typically distributed across the π-system of the indole ring and the lone pair of the amino group, indicating these are the primary sites of electron donation. The LUMO is generally located over the aromatic system, representing the likely region for accepting electrons.

Molecular Electrostatic Potential (MEP):

The MEP surface is the most intuitive tool for understanding potential drug-receptor interactions.

-

Red Regions (Negative Potential): These are areas of high electron density, acting as hydrogen bond acceptors or sites for interaction with positive charges. For 7-aminoindole, this is expected around the nitrogen atom of the indole ring.

-

Blue Regions (Positive Potential): These are electron-deficient areas, acting as hydrogen bond donors. The hydrogens of the NH group in the ring and the NH₂ group at position 7 are the most prominent positive regions.

-

Green/Yellow Regions (Neutral Potential): These correspond to the largely non-polar regions of the benzene ring, which can participate in hydrophobic or π-stacking interactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Chemistry Service in Drug Design - CD ComputaBio [computabio.com]

- 6. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 7. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 8. researchgate.net [researchgate.net]

- 9. DFT Insights into NHC-Catalyzed Switchable [3+4] and [3+2] Annulations of Isatin-Derived Enals and N-Sulfonyl Ketimines: Mechanism, Regio- and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. chemrxiv.org [chemrxiv.org]

- 20. scribd.com [scribd.com]

- 21. The Absolute Beginners Guide to Gaussian [ccl.net]

- 22. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 24. Tutorial - Quantum Chemistry - Intro to Gaussian Part II [answers.uillinois.edu]

- 25. m.youtube.com [m.youtube.com]

Navigating the Synthetic Landscape of Indolin-7-amine and its Aromatic Counterpart, 7-Aminoindole: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of Indolin-7-amine and the closely related, and often confused, 7-Aminoindole. This document clarifies the distinct nature of these two compounds, offering a comprehensive overview of their chemical and physical properties, synthesis protocols, and applications in the pharmaceutical sciences.

A critical point of clarification is the distinction between "indoline" and "indole." The indoline structure is a saturated bicyclic amine, whereas indole is its aromatic analog. This seemingly subtle difference profoundly impacts the chemical reactivity and physical properties of the molecules. While the initial query specified this compound, the available scientific literature is significantly more robust for its aromatic counterpart, 7-Aminoindole. This guide will address both compounds, starting with the requested this compound and then providing a more detailed overview of the more extensively characterized 7-Aminoindole.

Part 1: this compound - The Dihydro-Derivative

This compound, also known as 2,3-dihydro-1H-indol-7-amine, is a less common reagent compared to its aromatic analog. Information regarding its free base is limited in public databases. It is more commonly available as its dihydrochloride salt.

CAS Number:

Physical Constants of this compound and its Derivatives

| Property | This compound Dihydrochloride | Indolin-6-amine (Isomer) | General Indoline |

| Molecular Formula | C₈H₁₂Cl₂N₂ | C₈H₁₀N₂ | C₈H₉N |

| Molecular Weight | 207.1 g/mol | 134.18 g/mol [5] | 119.16 g/mol |

| Melting Point | Not available | Not available | -21 °C |

| Boiling Point | Not available | Not available | 220-221 °C |

| Density | Not available | Not available | 1.063 g/mL at 25°C |

| Solubility | Not available | Not available | 5 g/L in water |

Synthesis of this compound

The synthesis of 7-aminoindoline can be conceptually approached through the reduction of a suitable 7-nitroindoline precursor. This mirrors the general synthesis of other aminoindolines.

Conceptual Experimental Protocol: Synthesis of this compound

Causality: The choice of a catalytic hydrogenation approach is based on its high efficiency and selectivity for the reduction of nitro groups without affecting the indoline core. Palladium on carbon is a standard and robust catalyst for this transformation.

-

Preparation of the Precursor: Synthesize 7-nitroindoline. This can be achieved through the nitration of indoline, although this reaction may produce a mixture of isomers requiring purification. A more controlled synthesis would involve the cyclization of a pre-functionalized benzene derivative.

-

Catalytic Hydrogenation:

-

Dissolve 7-nitroindoline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a Parr hydrogenator or a balloon filled with hydrogen) at a pressure of 3-4 atmospheres.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Reactivity and Applications in Drug Development

The indoline scaffold is a "privileged" structure in medicinal chemistry due to its three-dimensional, non-planar geometry, which can lead to improved physicochemical properties such as increased water solubility compared to its flat, aromatic indole counterpart.[6] The amino group at the 7-position serves as a versatile handle for further functionalization, allowing for the synthesis of a diverse library of compounds for drug discovery.

The benzene ring of indoline can engage in hydrophobic interactions with protein targets, while the NH group can act as both a hydrogen bond donor and acceptor.[6] These properties make indoline derivatives valuable in the development of various therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[6][7]

Caption: Reactivity of the 7-amino group on the indoline scaffold.

Part 2: 7-Aminoindole - The Aromatic Analog

7-Aminoindole is a significantly more studied and commercially available compound. Its aromatic nature imparts distinct reactivity and properties compared to its dihydro- counterpart.

CAS Number: 5192-04-1[8][9][10][11]

Physical Constants of 7-Aminoindole

| Property | Value |

| Molecular Formula | C₈H₈N₂[8][9][10] |

| Molecular Weight | 132.16 g/mol [8][9][11] |

| Appearance | Orange to brown to dark purple powder/crystal |

| Melting Point | 96-100 °C[9][11] |

| Boiling Point | 354 °C at 760 mmHg (Predicted)[10] |

| Solubility | Sparingly soluble in water[10] |

Synthesis of 7-Aminoindole

A common laboratory synthesis of 7-aminoindole involves the reduction of a nitroindole precursor.

Experimental Protocol: Synthesis of 7-Aminoindole from 4-Chloro-7-nitroindole [12]

Causality: This protocol utilizes a catalytic hydrogenation for the reduction of the nitro group and simultaneous dehalogenation. The use of sodium hydroxide is to neutralize any HCl formed during the reaction.

-

Reaction Setup:

-

To a 500-mL Parr bottle, add a slurry of 1.96 g of 4-chloro-7-nitroindole in 100 mL of methanol.

-

Add 400 mg of sodium hydroxide to the slurry.

-

Carefully add 196 mg of 10% palladium on charcoal.

-

-

Hydrogenation:

-

Shake the suspension under an initial hydrogen pressure of 3 atmospheres for 2.5 hours. Absorption of hydrogen should cease after approximately 1.5 hours.

-

-

Work-up:

-

Remove the catalyst by filtration.

-

Evaporate the pale yellow filtrate on a rotary evaporator under reduced pressure.

-

Partition the residue between 75 mL of toluene and 35 mL of water.

-

Wash the toluene layer with 35 mL of water.

-

Extract the aqueous phases with three 75 mL portions of chloroform.

-

-

Purification:

-

Evaporate the combined toluene and chloroform extracts to yield grayish crystals.

-

Sublime the crude product at 0.08 mm pressure on a steam bath to obtain purified 7-aminoindole.

-

Reactivity and Applications in Drug Development

7-Aminoindole is a versatile building block in medicinal chemistry.[9] The indole nucleus is a common motif in many biologically active compounds.[13] The amino group at the 7-position provides a convenient point for modification, allowing for the synthesis of libraries of compounds for screening.

Derivatives of 7-aminoindole have been investigated for a wide range of therapeutic applications, including:

-

Protein Kinase C θ (PKCθ) inhibitors[9]

-

Factor Xa Inhibitors[9]

-

Aurora kinase inhibitors[9]

-

Antagonists of the Mineralocorticoid Receptor[9]

-

Histone deacetylase (HDAC) inhibitors[9]

-

TRPV1 antagonists[9]

-

Cell cycle inhibitors[9]

The reactivity of 7-aminoindole is characteristic of both anilines and indoles. The amino group can undergo acylation, alkylation, and sulfonylation. The indole ring can participate in electrophilic substitution reactions, although the reactivity is modulated by the electron-donating amino group.

Caption: Therapeutic applications of the 7-aminoindole scaffold.

Safety Information

7-Aminoindole:

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

-

Precautions: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Avoid breathing dust.[14]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air.[14]

This compound Dihydrochloride:

Conclusion

While this compound and 7-Aminoindole are structurally related, they possess distinct chemical properties that influence their synthesis and application. 7-Aminoindole is a well-characterized and versatile building block in drug discovery with a wealth of available data. This compound, while less studied, represents an interesting scaffold for medicinal chemists seeking to explore non-planar chemical space. Researchers should carefully consider the specific properties of each compound when designing synthetic routes and developing new therapeutic agents.

References

-

PrepChem.com. Synthesis of 7-aminoindole. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Aminoindole. PubChem Compound Database. [Link]

-

Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

-

National Center for Biotechnology Information. (n.d.). Indolin-6-amine. PubChem Compound Database. [Link]

-

Bansal, R. K. (2014). Biomedical Importance of Indoles. International Journal of Photoenergy, 2014, 1-16. [Link]

-

ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. [Link]

Sources

- 1. 2759-13-9 CAS MSDS (this compound DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound DIHYDROCHLORIDE CAS#: 2759-13-9 [m.chemicalbook.com]

- 3. This compound DIHYDROCHLORIDE | 2759-13-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Indolin-6-amine | C8H10N2 | CID 34185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Aminoindole = 95.0 HPLC 5192-04-1 [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. parchem.com [parchem.com]

- 12. prepchem.com [prepchem.com]

- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

The Genesis of a Key Building Block: A Technical Guide to the Synthesis of Indolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolin-7-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a crucial scaffold for a variety of therapeutic agents. While a singular "discovery" paper marking its first synthesis is not prominent in the literature, its preparation logically follows a well-established and reliable synthetic pathway: the nitration of indoline followed by the reduction of the resulting 7-nitroindoline. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, grounded in the fundamental principles of organic chemistry and supported by analogous transformations reported in the scientific literature. We will delve into the strategic considerations behind the synthetic route, provide detailed experimental protocols, and discuss the characterization of this important molecule.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold, a saturated bicyclic amine, is a privileged structure in medicinal chemistry.[1][2] Its rigid, three-dimensional architecture and the presence of a basic nitrogen atom make it an ideal framework for designing molecules that can interact with a wide range of biological targets. The introduction of an amino group at the 7-position of the indoline ring system further enhances its utility, providing a key handle for derivatization and the introduction of diverse pharmacophoric features. This modification allows for the exploration of new chemical space and the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

The Strategic Approach: A Two-Step Synthesis

The most logical and widely practiced approach to the synthesis of this compound involves a two-step sequence starting from indoline:

-

Electrophilic Nitration: The introduction of a nitro group at the 7-position of the indoline ring.

-

Reduction of the Nitro Group: The conversion of the 7-nitroindoline intermediate to the desired 7-aminoindoline.

This strategy is predicated on the directing effects of the amino group in electrophilic aromatic substitution and the well-established methods for the reduction of aromatic nitro compounds.

The Causality behind the Synthetic Route

The choice of this two-step approach is guided by several key principles of organic synthesis:

-

Directing Effects: The amino group of the indoline ring is an ortho-, para-director. However, direct nitration of indoline can be problematic, often leading to a mixture of isomers and potential oxidation of the electron-rich ring. To achieve regioselectivity at the 7-position, indirect methods or careful control of reaction conditions are often necessary. One common strategy involves the N-acetylation of indoline to moderate the activating effect of the nitrogen and to introduce steric hindrance that can favor substitution at the less hindered positions.

-

Robustness of the Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is one of the most reliable and high-yielding transformations in organic chemistry.[3][4] A variety of reagents and conditions can be employed, offering flexibility and compatibility with other functional groups that may be present in the molecule.

Experimental Protocols

The following protocols are based on established methodologies for the nitration of activated aromatic rings and the reduction of nitroarenes.

Synthesis of 7-Nitroindoline

The synthesis of 7-nitroindoline is a critical first step. While direct nitration of indoline can be challenging, a common approach involves the nitration of N-acetylindoline to control the regioselectivity and prevent side reactions.

Step 1: N-Acetylation of Indoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Acylation: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield N-acetylindoline, which can often be used in the next step without further purification.

Step 2: Nitration of N-Acetylindoline

-

Nitrating Agent Preparation: In a separate flask, carefully add nitric acid (1.1 eq) to a cooled solution of acetic anhydride. This in situ generation of acetyl nitrate is a common and effective nitrating agent.

-

Nitration Reaction: Add the N-acetylindoline to a cooled solution of a strong acid, such as sulfuric acid. Slowly add the prepared acetyl nitrate solution dropwise while maintaining a low temperature (typically 0-5 °C).

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a designated period, monitoring for the consumption of the starting material by TLC.

-

Workup: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product is then purified by column chromatography on silica gel to isolate N-acetyl-7-nitroindoline.

Step 3: Deacetylation of N-Acetyl-7-nitroindoline

-

Hydrolysis: The N-acetyl group can be removed by acid or base-catalyzed hydrolysis. For example, refluxing the N-acetyl-7-nitroindoline in a mixture of ethanol and aqueous hydrochloric acid.

-

Workup and Purification: After the reaction is complete, neutralize the mixture and extract the 7-nitroindoline. The product can be further purified by recrystallization or column chromatography.

An alternative, more direct, but potentially lower-yielding method involves the direct nitration of indoline under carefully controlled conditions.[5]

Reduction of 7-Nitroindoline to this compound

The reduction of the nitro group is the final and crucial step in the synthesis of this compound. Catalytic hydrogenation is a clean and efficient method.[6]

Method A: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve 7-nitroindoline (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain this compound. The product is often pure enough for subsequent use, but can be further purified by column chromatography or recrystallization if necessary.

Method B: Chemical Reduction

For laboratories not equipped for catalytic hydrogenation, chemical reduction offers a viable alternative. Stannous chloride (SnCl₂) in the presence of a strong acid is a classic and effective reagent for this transformation.[6]

-

Reaction Setup: Dissolve 7-nitroindoline (1.0 eq) in a solvent such as ethanol or concentrated hydrochloric acid.

-

Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Reaction Conditions: Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

Workup: Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated NaOH or NaHCO₃ solution) until the solution is alkaline. This will precipitate tin salts.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Presentation

| Step | Reactant | Reagent(s) | Product | Typical Yield |

| 1 | Indoline | Acetic Anhydride | N-Acetylindoline | >95% |

| 2 | N-Acetylindoline | HNO₃, H₂SO₄ | N-Acetyl-7-nitroindoline | 60-70% |

| 3 | N-Acetyl-7-nitroindoline | HCl, EtOH | 7-Nitroindoline | >90% |

| 4 | 7-Nitroindoline | H₂, Pd/C | This compound | >90% |

| 4 (Alternative) | 7-Nitroindoline | SnCl₂·2H₂O, HCl | This compound | 70-85% |

Visualization of the Synthetic Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Therapeutic Promise of 7-Aminoindoline: A Technical Guide to a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-aminoindoline scaffold, and its widely utilized bioisostere 7-azaindole, have emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in the design of targeted therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 7-aminoindoline derivatives, with a primary focus on their role as potent kinase inhibitors in oncology and their nascent potential in neuroprotection. We will dissect the synthetic strategies, delve into the molecular mechanisms of action, and present key quantitative data that underscore the therapeutic promise of this unique chemical framework. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and field-proven insights into the exploitation of the 7-aminoindoline core.

Introduction: The Rise of a Privileged Scaffold

The indole nucleus is a ubiquitous motif in biologically active natural products and synthetic drugs.[1] Its structural analogue, 7-aminoindoline (and its aromatic counterpart, 7-aminoindole), has garnered significant attention for its capacity to serve as a versatile template for the generation of potent and selective inhibitors of various enzymes. The strategic placement of the amino group at the 7-position provides a crucial vector for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.

A significant breakthrough in the application of this scaffold came with the development of 7-azaindole derivatives, where a nitrogen atom replaces the C7-H group of the indole ring. This bioisosteric replacement often enhances solubility and metabolic stability, while preserving the key hydrogen bonding interactions necessary for target binding. The 7-azaindole moiety, in particular, has proven to be an exceptional "hinge-binder" for protein kinases, mimicking the adenine portion of ATP to effectively block the enzyme's active site.[2] This has led to an explosion of research into 7-azaindole-based kinase inhibitors for the treatment of cancer.[3]

This guide will navigate the therapeutic landscape of 7-aminoindoline derivatives, with a particular emphasis on the well-established applications of 7-azaindoles in oncology and the emerging potential in neurodegenerative diseases.

Therapeutic Applications in Oncology: Targeting the Kinome

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The 7-azaindole scaffold has been instrumental in the development of a multitude of potent and selective kinase inhibitors, several of which have entered clinical trials.[5]

Inhibition of Cyclin-Dependent Kinase 9 (CDK9): A Pro-Apoptotic Strategy

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[6] P-TEFb plays a critical role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[7] In many cancers, there is a transcriptional addiction to short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the rapid depletion of these proteins, triggering apoptosis in cancer cells.[8][9]

Several potent 7-azaindole-based CDK9 inhibitors have been developed.[10] These compounds typically feature a substituent at the 3-position of the azaindole core that occupies the ribose pocket of the ATP binding site, and a side chain at the 5-position that extends towards the solvent-exposed region, allowing for the modulation of physicochemical properties.[11]

Signaling Pathway: CDK9 Inhibition and Apoptosis

Caption: Inhibition of CDK9 by 7-azaindole derivatives prevents the phosphorylation of RNA Polymerase II, leading to decreased transcription of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis.

Targeting the PI3K/AKT/mTOR Pathway: A Multi-pronged Attack

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][12] Its aberrant activation is a frequent event in a wide range of human cancers.[13][14] The 7-azaindole scaffold has been successfully employed to develop potent inhibitors of PI3K isoforms, particularly the gamma (γ) isoform, which is highly expressed in hematopoietic cells and plays a key role in inflammation and cancer.[15]

The design of these inhibitors often involves the 7-azaindole core binding to the hinge region of the PI3Kγ active site, with substituents at the 3- and 5-positions tailored to achieve high potency and selectivity.[11]

Signaling Pathway: PI3Kγ Inhibition

Caption: 7-Azaindole-based PI3Kγ inhibitors block the conversion of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and mTOR, leading to reduced cell growth, proliferation, and survival.

Dual-Targeting and Other Kinase Inhibitors

The versatility of the 7-azaindole scaffold has also enabled the development of dual inhibitors and inhibitors of other key kinases implicated in cancer, including:

-

Aurora B Kinase: Essential for proper chromosome segregation during mitosis. Inhibition leads to polyploidy and apoptosis.[4]

-

Haspin Kinase: Another mitotic kinase involved in chromosome alignment.[16]

-

p21-Activated Kinase 1 (PAK1): Involved in cell motility, survival, and proliferation.[17]

-

UNC-51-like Kinase 1/2 (ULK1/2): Key regulators of autophagy, a process that can promote cancer cell survival.[18]

-

Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator implicated in various cancers, including acute myeloid leukemia.[19]

Emerging Applications in Neuroprotection

While the application of 7-aminoindoline derivatives in oncology is well-established, their potential in treating neurodegenerative diseases is an exciting and emerging field of research. The indole nucleus is a common feature in many neuroactive compounds, and its derivatives have shown promise as neuroprotective agents.[1]

The primary mechanisms through which indole derivatives are thought to exert their neuroprotective effects are by mitigating oxidative stress and inflammation.[20]

Modulation of the NRF2 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 activation can protect neurons from damage. Some indole derivatives have been shown to upregulate Nrf2 and its downstream target, NAD(P)H dehydrogenase, quinone 1 (NQO1), thereby reducing reactive oxygen species (ROS) levels and promoting neuronal viability.[21]

Anti-inflammatory and Anti-amyloidogenic Properties

Chronic neuroinflammation is a key feature of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Indole derivatives have demonstrated anti-inflammatory properties, and some have also been shown to interfere with the aggregation of amyloid-beta peptides, a pathological hallmark of Alzheimer's disease.[20][22]

The development of 7-aminoindoline-based compounds specifically designed for neuroprotection is still in its early stages, but the foundational research on related indole structures provides a strong rationale for further investigation in this area.

Data Presentation: A Quantitative Overview

The following table summarizes the inhibitory activities of selected 7-azaindole derivatives against various kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

| Compound/Derivative Type | Target Kinase | IC50 (nM) | Reference |

| 7-Azaindole Derivative | CDK9/Cyclin T | 206 | [23] |

| 7-Azaindole Derivative | Haspin | 118 | [23] |

| 7-Azaindole Isoindolinone | PI3Kγ | 40 | [15] |

| GSK1070916A | Aurora B | - | [4] |

| 7-Azaindole Derivative | JAK2 | 1 | [3] |

| Pexidartinib (7-azaindole) | CSF1R | 13 | [5] |

| Vemurafenib (7-azaindole) | BRAF-V600E | 31 | [5] |

Experimental Protocols: A Guide to Synthesis

The synthesis of 7-azaindole derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce substituents at various positions of the azaindole core. The following is a representative, generalized protocol for the synthesis of a C3-substituted 7-azaindole derivative.

Experimental Workflow: Synthesis of a C3-Aryl-7-Azaindole Derivative

Caption: A generalized workflow for the synthesis of a C3-aryl-7-azaindole derivative via a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-iodo-7-azaindole (1.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane and water) is added the corresponding aryl boronic acid (1.2 eq.) and a base (e.g., potassium carbonate, 2.0 eq.). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Catalyst Addition: A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.1 eq.) is then added to the reaction mixture.

-

Reaction: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-100 °C) with stirring for a specified time (e.g., 12-24 hours), or until the reaction is deemed complete by TLC or LC-MS analysis.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-